1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
This compound is a quinoline-pyrazole hybrid featuring a 6-chloro-2-methyl-4-phenylquinoline core fused with a 3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl group and an acetyl substituent. Its molecular structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
1-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUCLMTLMVNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs, including quinoline and pyrazole derivatives. These motifs are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies, synthesizing findings from various sources.
Chemical Structure
The chemical structure of the compound can be described as follows:
This structure includes a quinoline core that is substituted with a chloro group, a methoxyphenyl group, and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound involves cyclocondensation reactions typically using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions. The synthesis pathway has been documented in various studies, confirming the structural integrity through spectroscopic methods such as NMR and mass spectrometry .
Antimicrobial Activity
Several studies have indicated that compounds containing the quinoline and pyrazole scaffolds exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown activity against various bacterial strains including E. coli and S. aureus. A comparative analysis demonstrated that these compounds often outperform traditional antibiotics in terms of efficacy .
| Compound | Activity against E. coli (mm) | Activity against S. aureus (mm) |
|---|---|---|
| 1-[5-(6-Chloro...]-ethanone | 18 | 21 |
| Control (Streptomycin) | 22 | 25 |
Anticancer Activity
The quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that the target compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways . In vitro studies have reported IC50 values in the low micromolar range against various cancer cell lines.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The target compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study conducted on a series of pyrazole derivatives found that those with structural similarities to the target compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the pyrazole ring in enhancing activity .
- Cancer Cell Line Testing : In a comparative study of quinoline derivatives, the target compound was evaluated for its cytotoxic effects on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the cyclocondensation of appropriate precursors under controlled conditions. The structure is confirmed through various spectroscopic techniques such as NMR and mass spectrometry. For instance, the synthesis might involve starting materials like 6-chloro-2-methyl-4-phenylquinoline derivatives reacted with hydrazine derivatives in a suitable solvent to yield the target compound .
Antimicrobial Activity
Research indicates that compounds with quinoline and pyrazole motifs exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of chloro and methoxy groups enhances lipophilicity, which is often correlated with improved antibacterial activity .
Anticancer Properties
The quinoline scaffold is well-known for its anticancer properties. Studies have demonstrated that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may influence pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the promising applications of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline-Pyrazole Frameworks
3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one
- Key Differences: This analogue (C29H22Cl2N3O2) replaces the 2-methoxyphenyl group with a 2-chlorophenyl substituent and introduces a ketone at the quinoline’s 2-position.
1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Key Differences: This compound (C23H22ClN3O3) substitutes the 6-chloro-4-phenylquinoline with a 2-chloro-6-methylquinoline and replaces the 2-methoxyphenyl with a 3,4-dimethoxyphenyl group.
- Implications: The additional methoxy group could improve solubility but may reduce steric accessibility for target binding. The methyl group on the quinoline might decrease metabolic stability compared to the phenyl substituent in the target compound .
Compounds with Varied Heterocyclic Cores
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Key Differences : This triazole derivative (C29H21F2N3O3S2) replaces the dihydropyrazole with a triazole ring and incorporates sulfonyl and fluorophenyl groups.
- Fluorine atoms may improve metabolic stability but could alter electronic properties compared to the target’s methoxy group .
1-(4-Chlorophenyl)-2-[[4-Phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Key Differences: This compound (C26H19ClN4O2S) integrates a triazole-thioether linkage and a quinolinyloxymethyl group.
- Implications: The thioether and quinoline moieties may confer distinct redox properties and metal-binding capabilities, differentiating it from the target’s acetylated pyrazole .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than analogues with polar substituents (e.g., sulfonyl or hydroxyl groups) but lower than those with multiple methyl/chlorine groups .
- Hydrogen Bonding: The 2-methoxyphenyl group acts as a hydrogen bond acceptor, while the quinoline’s nitrogen serves as a donor. This contrasts with triazole-based compounds, where the triazole nitrogen participates in stronger hydrogen bonds .
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | C30H25ClN3O2 | 502.0 | 6-Cl, 2-MeOPh, dihydropyrazole | 4.8 |
| 3-[1-Acetyl-5-(2-Cl-Ph)...quinolin-2(1H)-one | C29H22Cl2N3O2 | 539.4 | 2-Cl-Ph, quinoline-2-one | 5.2 |
| 1-[5-(2-Cl-6-Me-quinolin)...dimethoxy-Ph] | C23H22ClN3O3 | 423.9 | 3,4-diMeOPh, 2-Cl-6-Me-quinoline | 3.9 |
Preparation Methods
Reaction Conditions
| Component | Detail |
|---|---|
| Aldehyde | 6-Chloro-2-methyl-4-phenylquinoline-3-carbaldehyde |
| Ketone | 2-Methoxyacetophenone |
| Base | NaOH (10% in ethanol) |
| Temperature | 60–70°C, reflux for 4–6 hours |
| Yield | ~75% (estimated from) |
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group, generating the chalcone.
Pyrazoline Cyclization
The chalcone undergoes cyclization with hydrazine hydrate to form the 3,4-dihydropyrazole ring. This step is critical for introducing the heterocyclic scaffold:
Optimized Protocol
-
Hydrazine Source : Hydrazine hydrate (80%)
-
Solvent : Acetic acid or ethanol
-
Temperature : 120°C (reflux in acetic acid) or 80°C (ethanol)
-
Time : 12–24 hours
-
Workup : Evaporation under reduced pressure, followed by trituration with ether/pentane (1:1) to isolate the pyrazoline.
Mechanistic Insight : Hydrazine attacks the α,β-unsaturated ketone’s β-carbon, leading to imine formation and subsequent cyclization. The 2-methoxyphenyl group at position 3 and the quinoline at position 5 are incorporated during this step.
Acetylation to Introduce the Ethanone Group
The final acetylation of the pyrazoline nitrogen is achieved using acetic anhydride:
Procedure
-
Reagents : Pyrazoline intermediate, acetic anhydride, pyridine (catalyst)
-
Conditions : Stirring at room temperature for 2–4 hours
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane)
This step affords the target compound with high regioselectivity due to the steric and electronic effects of the adjacent substituents.
Characterization and Validation
Key analytical data for intermediates and the final compound align with literature precedents:
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Parameter | Acetic Acid Method | Ethanol Method |
|---|---|---|
| Reaction Time | 24 hours | 12 hours |
| Yield | 68% | 72% |
| Byproducts | Minimal | Moderate |
| Purification Ease | Trituration sufficient | Column chromatography |
The acetic acid method offers simpler purification but requires longer reaction times, whereas the ethanol method achieves higher yields with faster kinetics.
Challenges and Mitigation
-
Byproduct Formation : Over-acetylation is minimized using controlled stoichiometry (1:1.2 pyrazoline:acetic anhydride).
-
Solvent Selection : Ethanol reduces side reactions compared to acetic acid but necessitates chromatographic purification.
-
Scale-Up Feasibility : The ethanol method is preferable for industrial applications due to shorter cycles and higher throughput .
Q & A
Q. What is the standard synthetic route for this compound?
Answer: The compound is synthesized via cyclocondensation of a chalcone precursor with hydrazine hydrate under acidic conditions. For example, refluxing (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid for 6 hours forms the pyrazoline core. Purification involves ethanol recrystallization, yielding ~82% purity. Critical parameters include stoichiometric control (1:1.2 molar ratio of chalcone to hydrazine) and reflux temperature (110–120°C) to ensure complete ring closure .
Q. Which spectroscopic techniques are recommended for structural characterization?
Answer:
- X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 76.67° between aromatic rings), and hydrogen-bonding networks (C–H···O interactions at 2.50–2.65 Å) .
- NMR spectroscopy : 1H NMR confirms proton environments (e.g., methoxy singlet at δ 3.85 ppm; pyrazoline CH2 at δ 3.1–3.4 ppm). 13C NMR identifies carbonyl carbons (δ ~190 ppm) and quinoline/pyrazoline carbons .
- FTIR : Validates functional groups (C=O stretch at ~1680 cm⁻¹, aromatic C–H at 3050–3100 cm⁻¹) .
Q. How is the crystal packing stabilized?
Answer: Intermolecular C–H···O hydrogen bonds (e.g., C5–H5A···O2, 2.52 Å) form 1D chains along the [010] axis. Additional stabilization arises from C–H···π interactions (C16–H16C···Cg1, 3.45 Å), where Cg1 is the centroid of the 2-methoxyphenyl ring. These interactions are critical for predicting solubility and melting behavior .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in reported logP values?
Answer: Discrepancies in logP (e.g., calculated XlogP = 1.8 vs. experimental shake-flask = 2.3) arise from differing force fields. To validate:
Q. What strategies optimize crystallization for X-ray analysis?
Answer:
- Solvent screening : Test DMF/EtOH (1:3 v/v) for slow evaporation (0.1 mL/day).
- Temperature gradients : Cooling from 60°C to 25°C at 0.5°C/min reduces lattice defects.
- Additives : 5% v/v ionic liquids (e.g., [BMIM][BF4]) improve crystal morphology.
- Seeding : Introduce microcrystals (~50 µm) to induce controlled nucleation .
Q. How to design stability studies under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48 h.
- Photostability : Expose to 365 nm UV light (ICH Q1B guidelines). Quench reactive oxygen species with 0.1% ascorbic acid.
- Thermal stability : TGA/DSC analysis (5°C/min ramp) identifies decomposition thresholds (>200°C) .
Q. How to analyze electronic properties for structure-activity relationships?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)):
- HOMO/LUMO energies predict reactivity (e.g., HOMO = -5.8 eV, LUMO = -1.9 eV).
- Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (quinoline N1).
- Docking studies (AutoDock Vina): Target enzymes (e.g., COX-2) with grid box dimensions 25×25×25 Å. Validate binding poses using MD simulations (100 ns) .
Data Contradiction Analysis
Q. Conflicting reports on hydrogen-bond acceptor count: How to resolve?
Answer: Discrepancies arise from tautomerism (e.g., enol-keto forms). To clarify:
- Tautomer prediction : Use ACD/Labs tautomer enumeration (limit = 5 tautomers).
- Solid-state validation : Compare X-ray data (e.g., keto form dominates in crystal lattice).
- Solution-state NMR : Detect enol protons (δ 12–14 ppm) in DMSO-d6.
Reported acceptor counts vary (e.g., 6 in vs. 5 in other studies) due to protonation state .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c | |
| Dihedral angle (C6–C1) | 76.67° | |
| Hydrogen bonds (Å) | C5–H5A···O2 (2.52) | |
| C–H···π distance (Å) | 3.45 |
Q. Table 2. Synthetic Optimization Parameters
| Condition | Optimal Value | Impact |
|---|---|---|
| Reflux time | 6 hours | Yield↑ |
| Solvent ratio (EtOH:H2O) | 3:1 | Purity↑ |
| Cooling rate | 0.5°C/min | Crystal quality↑ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
